

voclosporin binding affinity cyclophilin A

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Compound Focus: Voclosporin

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Quantitative Binding and Functional Data

The table below summarizes key experimental data on **voclosporin**'s binding and functional potency.

Parameter	Value for Voclosporin	Value for Z-ISA247 (Stereoisomer)	Measurement Method / Context
Binding Affinity (Kd) for CypA	15 nM [1] [2]	61 nM [1] [2]	Fluorescence spectroscopy [1] [2]
Half-maximum Immunosuppressive Effect (CE50)	50 ng/mL [3]	Not Applicable	Pharmacodynamic analysis in clinical context [3]
Immunosuppressive Potency	Higher than Cyclosporin A [1] [2]	Lower than E-ISA247 [1] [2]	<i>In vitro</i> and <i>in vivo</i> models [1] [2]

Experimental Protocols for Key Assays

For researchers looking to reproduce or understand the foundational data, here are the methodologies from key studies.

X-ray Crystallography for Structure Determination [2]

This protocol was used to solve the structures of CypA bound to **voclosporin** and its stereoisomer.

- **Protein Production:** The human CypA gene was overexpressed in *E. coli* BL21(DE3) cells. The protein was purified sequentially using hydroxyapatite, cation exchange (Source 15S), and size-exclusion (Superdex 75) chromatography.
- **Complex Formation & Crystallization:** CypA was concentrated to 50 mg/mL and incubated with 2 mM of either **voclosporin** or Z-ISA247. Crystals of the complexes were grown using the hanging drop vapor diffusion method at 295 K with a precipitant solution containing 20% PEG 3350, 100 mM MES pH 6.5, and 200 mM ammonium sulfate.
- **Data Collection & Refinement:** X-ray diffraction data were collected at 100 K. The structures were solved by molecular replacement using the existing CypA-Cyclosporin A structure as a search model. The models were refined through iterative cycles of manual fitting and computational refinement.

Fluorescence Spectroscopy for Binding Affinity (Kd) [1] [2]

- **Principle:** This method measures the change in a fluorescent signal (e.g., intensity or polarization) as the drug binds to the protein. The equilibrium dissociation constant (Kd) is determined by titrating the drug into a solution of the protein and fitting the binding isotherm.
- **Application:** The reported Kd values of **15 nM for voclosporin** and **61 nM for Z-ISA247** were determined using this technique, confirming the structural observations of superior binding for **voclosporin** [1].

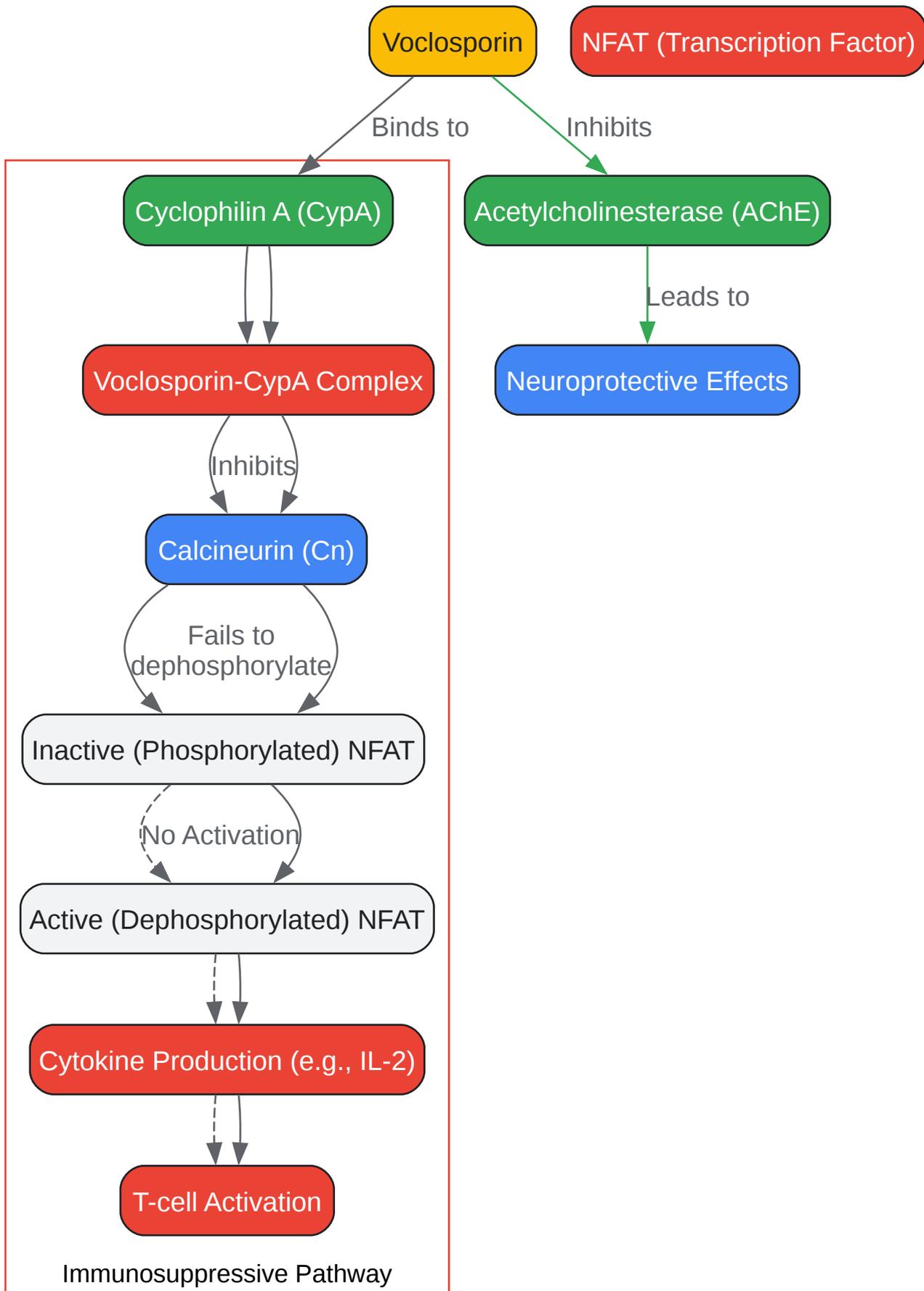
Molecular Docking for Binding Prediction [4] [5]

This computational method predicts the orientation and affinity of a small molecule (ligand) within a protein's binding site.

- **Software & Setup:** Studies on **voclosporin** used tools like CB-Dock2 (integrated with AutoDock Vina). The crystal structure of the target protein (e.g., AChE from PDB ID: 7E3D) and the ligand structure from databases like PubChem are required inputs.
- **Process:** The software automatically identifies binding pockets and simulates the docking of the ligand into the protein. It outputs potential binding poses and scores (binding affinities in kcal/mol) estimating the strength of the interaction.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the established immunosuppressive pathway of **voclosporin** and its recently investigated neuroprotective potential.



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The diagram shows **voclosporin**'s primary immunosuppressive action via the calcineurin pathway [1] [2] [6], and its potential neuroprotective role through AChE inhibition [4] [5].

Key Technical Insights for Researchers

- **Structural Advantage:** The superior binding affinity of **voclosporin** stems from a single amino acid modification (using E-MePmt1) compared to cyclosporine A. This change allows for **superior van der Waals contacts** with the hydrophobic surface of CypA [1] [2].
- **Downstream Potency:** The **voclosporin**-CypA complex induces **structural changes in calcineurin** that enhance the inhibition of NFAT dephosphorylation, leading to its greater immunosuppressive efficacy compared to cyclosporine A [1] [2].
- **Research Beyond Immunity:** Recent computational and *in vitro* studies indicate that **voclosporin** has the **highest binding affinity for Acetylcholinesterase (AChE)** among several calcineurin inhibitors, suggesting a promising avenue for drug repurposing in neurodegenerative diseases [4] [5].

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